molecular formula C12H16N4S B15327477 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine

1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine

Cat. No.: B15327477
M. Wt: 248.35 g/mol
InChI Key: LQUDSBGNNFBMPG-UHFFFAOYSA-N
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Description

1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine is a compound that features a unique structure combining a thiophene ring, a pyrazole ring, and a piperidine ring

Preparation Methods

The synthesis of 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone.

    Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Piperidine Introduction: The final step involves the formation of the piperidine ring, which can be achieved through a reductive amination reaction.

Industrial production methods would likely optimize these steps to ensure high yield and purity, possibly involving continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any double bonds or nitro groups present.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

    Materials Science: The unique electronic properties of the thiophene and pyrazole rings make this compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It can be used as a probe to study various biological pathways, particularly those involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The piperidine ring can interact with neurotransmitter receptors, potentially modulating neuronal activity.

Comparison with Similar Compounds

1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine can be compared with other similar compounds, such as:

    1-(Thiophen-2-ylmethyl)piperidin-4-amine: This compound lacks the pyrazole ring, which may result in different electronic properties and biological activities.

    1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)ethanamine: This compound has an ethanamine group instead of a piperidine ring, which may affect its interaction with biological targets.

The uniqueness of this compound lies in its combination of the thiophene, pyrazole, and piperidine rings, which confer distinct electronic and biological properties.

Properties

Molecular Formula

C12H16N4S

Molecular Weight

248.35 g/mol

IUPAC Name

1-(5-thiophen-2-yl-1H-pyrazol-3-yl)piperidin-4-amine

InChI

InChI=1S/C12H16N4S/c13-9-3-5-16(6-4-9)12-8-10(14-15-12)11-2-1-7-17-11/h1-2,7-9H,3-6,13H2,(H,14,15)

InChI Key

LQUDSBGNNFBMPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NNC(=C2)C3=CC=CS3

Origin of Product

United States

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